molecular formula C16H15IN2O3S B5005392 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide

Cat. No. B5005392
M. Wt: 442.3 g/mol
InChI Key: AZKSSBPVGLIIFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by scientists at Pfizer in 1996 and has since been extensively studied for its potential applications in cancer research.

Mechanism of Action

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and survival. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on EGFR signaling in vitro and in vivo. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, and to inhibit cell migration and invasion. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide in lab experiments is its selectivity for EGFR tyrosine kinase. This allows researchers to specifically target EGFR signaling without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This can make it challenging to achieve complete inhibition of EGFR signaling in some experimental settings.

Future Directions

There are several potential future directions for research involving N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide. One area of interest is in combination therapy with other targeted inhibitors or chemotherapeutic agents. Another area of interest is in developing more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and other EGFR inhibitors in cancer cells.

Synthesis Methods

The synthesis of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide involves a multi-step process that begins with the reaction of 2-iodobenzoyl chloride with thiourea to form the corresponding thiourea derivative. This compound is then reacted with 2,4-dimethoxyaniline to produce the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide has been widely used in scientific research to investigate the role of EGFR signaling in cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation is associated with tumor growth and progression. This compound inhibits EGFR tyrosine kinase activity, which can lead to decreased cell proliferation and increased apoptosis in cancer cells.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O3S/c1-21-10-7-8-13(14(9-10)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSSBPVGLIIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.